AS2521780

Immunology T Cell Biology Kinase Selectivity

AS2521780 is the premier, highly selective PKCθ inhibitor for T-cell signaling research, offering potent inhibition (IC50=0.48 nM) with >30-fold selectivity over other PKC isoforms like PKCα, PKCδ, and PKCε. Unlike generic pan-PKC inhibitors, it avoids off-target effects, ensuring data integrity. Its validated in vivo efficacy in preclinical arthritis and non-human primate transplantation models, combined with oral bioavailability, makes it the definitive tool for immunology and transplant studies. Researchers seeking precise, reliable PKCθ pathway dissection should procure this compound for unambiguous results.

Molecular Formula C30H41N7OS
Molecular Weight 547.77
CAS No. 1214726-89-2
Cat. No. B605610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS2521780
CAS1214726-89-2
SynonymsAS-2521780;  AS 2521780;  AS2521780
Molecular FormulaC30H41N7OS
Molecular Weight547.77
Structural Identifiers
SMILESN#CC1=CN=C(NCC2=CC=CN=C2SC)N=C1NC[C@]34C[C@]5([H])[C@H](NC[C@H]6CC[C@H](O)CC6)[C@@](C4)([H])CC(C5)C3
InChIInChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19-,20?,22-,23+,25-,26+,30+
InChIKeyYMYFRDZTZVZUPF-BTBPLRBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS2521780 (CAS 1214726-89-2): Potent and Selective PKCθ Inhibitor for T Cell-Mediated Immunology Research and Procurement


AS2521780 is a novel, small-molecule inhibitor that selectively targets protein kinase C theta (PKCθ), an isoform critically involved in T cell activation and signaling pathways [1]. It demonstrates potent inhibition of recombinant human PKCθ enzyme activity, with an IC50 of 0.48 nM, and exhibits more than 30-fold selectivity over other PKC isoforms, including PKCα, PKCδ, and PKCε [1][2]. Furthermore, AS2521780 displays over 100-fold selectivity against a panel of 27 other protein kinases . This selective inhibition translates to functional suppression of CD3/CD28-induced IL-2 gene transcription (IC50=14 nM) in Jurkat T cells and the proliferation of human primary T cells (IC50=17 nM) [1]. The compound is orally bioavailable and has demonstrated significant in vivo efficacy in preclinical models of T cell-mediated autoimmunity and organ transplant rejection [3].

Why Generic PKC Inhibitors Are Not a Substitute for AS2521780 in Specialized T Cell Research


The family of protein kinase C (PKC) comprises at least ten isoforms with diverse and sometimes opposing roles in cellular signaling, particularly within the immune system [1]. Generic, pan-PKC inhibitors such as Sotrastaurin (AEB071) or bisindolylmaleimides broadly target multiple isoforms including PKCα, PKCβ, PKCδ, and PKCε, which can lead to off-target effects and confounding results in experiments designed to isolate T cell-specific pathways [2]. In contrast, AS2521780 is characterized by its high degree of selectivity for the PKCθ isoform, which is predominantly expressed in T lymphocytes and is a master regulator of T cell receptor (TCR) signaling, activation, and proliferation [1][3]. Therefore, substituting AS2521780 with a less selective PKC inhibitor would compromise the validity of studies focused on the specific role of PKCθ in T cell biology, immunology, and autoimmune disease pathology. The quantitative selectivity data provided below substantiates this critical differentiation for procurement decisions.

Quantitative Evidence of AS2521780's Superior Selectivity and Functional Potency for Scientific Selection


Isoform Selectivity: AS2521780's 30-Fold Preferential Inhibition of PKCθ Over Other PKC Isoforms

In a direct head-to-head comparison of inhibitory potency across a panel of human PKC isoforms, AS2521780 demonstrated potent inhibition of PKCθ with an IC50 of 0.48 nM, a potency that was more than 30-fold greater than its activity against other tested PKC isoforms, including PKCα (IC50=160 nM) and PKCδ (IC50=160 nM) [1][2]. This contrasts sharply with pan-PKC inhibitors like Sotrastaurin (AEB071), which exhibits Kis of 0.22 nM for PKCθ, 0.64 nM for PKCβ, and 0.95 nM for PKCα, representing minimal isoform selectivity .

Immunology T Cell Biology Kinase Selectivity

Kinome-Wide Selectivity: Over 100-Fold Selective for PKCθ Against a Panel of 27 Diverse Protein Kinases

Beyond PKC isoforms, AS2521780 was evaluated against a broader panel of 27 protein kinases, demonstrating minimal off-target activity . The compound displayed over 100-fold selectivity for PKCθ over most kinases in the panel, including CDK2 (IC50=84 nM) . This level of broad kinome selectivity is a critical differentiator from less selective tool compounds and demonstrates that AS2521780 is a suitable probe for investigating PKCθ-specific biology without significant interference from other kinase pathways .

Kinase Profiling Off-Target Screening Chemical Biology

Cellular Potency: AS2521780 Inhibits T Cell Activation and Proliferation at Low Nanomolar Concentrations

The functional consequences of PKCθ inhibition were evaluated in human T cell models. AS2521780 potently suppressed CD3/CD28-induced IL-2 gene transcription in Jurkat T cells, with an IC50 of 14 nM, and inhibited the proliferation of human primary T cells with an IC50 of 17 nM [1]. This demonstrates that the potent enzymatic inhibition of PKCθ translates directly into a robust, low-nanomolar suppression of key T cell functions. While cross-study comparisons are challenging, the IC50 for T cell functional assays with Sotrastaurin (AEB071) is reported to be around 54 nM for IL-2 promoter activity in Jurkat cells and 90 nM for alloactivated T cell proliferation, suggesting a favorable functional potency for AS2521780 [2].

T Cell Activation Immunosuppression IL-2 Production

In Vivo Efficacy: AS2521780 Demonstrates Dose-Dependent Reduction of Inflammation in a Preclinical Arthritis Model

In a rat model of adjuvant-induced arthritis, a classic model of T cell-mediated joint inflammation, oral administration of AS2521780 significantly reduced paw swelling in a dose-dependent manner [1]. This demonstrates that the compound is orally bioavailable and efficacious in a complex in vivo disease model. In contrast, many PKCθ tool compounds lack robust in vivo validation data, which limits their utility for translational research .

Autoimmune Disease Rheumatoid Arthritis In Vivo Pharmacology

Transplantation Model Efficacy: AS2521780 Prolongs Allograft Survival as Monotherapy and in Combination

The efficacy of AS2521780 was further validated in stringent preclinical models of organ transplantation. In a rat cardiac allograft model, AS2521780 monotherapy significantly prolonged graft survival in a dose-dependent manner, extending median survival to 14 days at 10 mg/kg BID and to 20 days at 30 mg/kg BID, compared to just 6 days for untreated controls (P<0.001) [1][2]. Furthermore, in a non-human primate (NHP) renal transplantation model, the combination of AS2521780 at 3 mg/kg BID with a suboptimal dose of tacrolimus (1 mg/kg) significantly improved graft survival compared to tacrolimus alone (P<0.05) [1][2]. This is the first demonstration that a selective PKCθ inhibitor can prolong allograft survival in a large animal model, a key differentiating factor from other tool compounds [1].

Transplantation Graft Rejection Immunosuppression Combination Therapy

Recommended Research and Industrial Applications for AS2521780 Based on Quantitative Evidence


Dissecting PKCθ-Specific Signaling in T Cell Activation and Differentiation

Given its exceptional selectivity over other PKC isoforms (>30-fold) and a broad panel of kinases (>100-fold), AS2521780 is the ideal tool compound for studies requiring precise dissection of PKCθ-specific signaling pathways in T cells [1][2]. Its potent suppression of IL-2 transcription (IC50=14 nM) and T cell proliferation (IC50=17 nM) at low nanomolar concentrations ensures that observed biological effects can be confidently attributed to PKCθ inhibition, avoiding the confounding influences of pan-PKC or off-target kinase activity common with less selective alternatives [1].

In Vivo Efficacy Studies in Preclinical Models of T Cell-Mediated Autoimmune Diseases

AS2521780 has demonstrated significant, dose-dependent efficacy in a rat model of adjuvant-induced arthritis, a classic model for rheumatoid arthritis and other T cell-driven autoimmune pathologies [1]. This validated in vivo efficacy, combined with oral bioavailability, makes it the preferred choice for researchers looking to evaluate the therapeutic potential of PKCθ inhibition in complex animal models of autoimmunity. The compound's performance in this model provides a benchmark for comparing novel PKCθ inhibitors and evaluating new therapeutic strategies [1][2].

Investigating the Role of PKCθ in Organ Transplant Rejection and Immunosuppressive Regimens

The unique validation of AS2521780 in a non-human primate (NHP) renal transplantation model positions it as a premier research tool for studies on transplant rejection and immunosuppression [1][2]. Its ability to significantly prolong allograft survival both as a monotherapy (20 days at 30 mg/kg BID vs. 6 days control in rats) and in combination with standard-of-care immunosuppressants like tacrolimus (P<0.05 in NHP) provides a robust foundation for investigating PKCθ as a novel target in transplantation medicine [1]. For procurement in this field, no other PKCθ tool compound offers this level of large-animal model validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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